molecular formula C8H8ClNO4 B2969929 4-Methylpyridine-3,5-dicarboxylicacidhydrochloride CAS No. 2155852-72-3

4-Methylpyridine-3,5-dicarboxylicacidhydrochloride

Cat. No.: B2969929
CAS No.: 2155852-72-3
M. Wt: 217.61
InChI Key: UHXUOBVARIQYRR-UHFFFAOYSA-N
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Description

4-Methylpyridine-3,5-dicarboxylic acid hydrochloride is an organic compound with the molecular formula C8H8ClNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpyridine-3,5-dicarboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with carbon dioxide under high pressure and temperature in the presence of a catalyst. Another method includes the oxidation of 4-methylpyridine-3,5-dimethylcarboxylate using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

In industrial settings, the production of 4-methylpyridine-3,5-dicarboxylic acid hydrochloride often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and controlled reaction conditions to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-3,5-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-Methylpyridine-3,5-dicarboxylic acid.

    Reduction: 4-Methylpyridine-3,5-dimethyl alcohol.

    Substitution: Halogenated derivatives of 4-methylpyridine-3,5-dicarboxylic acid.

Scientific Research Applications

4-Methylpyridine-3,5-dicarboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methylpyridine-3,5-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine: A simpler derivative with similar chemical properties but fewer functional groups.

    Pyridine-3,5-dicarboxylic acid: Lacks the methyl group at the 4-position, resulting in different reactivity and applications.

    4-Methylpyridine-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions, leading to different chemical behavior.

Uniqueness

4-Methylpyridine-3,5-dicarboxylic acid hydrochloride is unique due to its specific arrangement of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to act as a versatile building block in synthetic chemistry and its potential in pharmaceutical research make it a valuable compound in various fields.

Properties

IUPAC Name

4-methylpyridine-3,5-dicarboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4.ClH/c1-4-5(7(10)11)2-9-3-6(4)8(12)13;/h2-3H,1H3,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUOBVARIQYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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